molecular formula CH4N2O3S B14810289 (E)-hydrazinylidenemethanesulfonic acid

(E)-hydrazinylidenemethanesulfonic acid

Cat. No.: B14810289
M. Wt: 124.12 g/mol
InChI Key: OCUALGGRTZGVPG-HNQUOIGGSA-N
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Description

(E)-Hydrazinylidenemethanesulfonic acid is a sulfonic acid derivative featuring a hydrazone (hydrazinylidene) group bonded to a methanesulfonic acid backbone. Its structure comprises a sulfonic acid (-SO₃H) group linked to a methylene bridge (-CH₂-) and an (E)-configured hydrazone (-N=N-) moiety.

Properties

Molecular Formula

CH4N2O3S

Molecular Weight

124.12 g/mol

IUPAC Name

(E)-hydrazinylidenemethanesulfonic acid

InChI

InChI=1S/CH4N2O3S/c2-3-1-7(4,5)6/h1H,2H2,(H,4,5,6)/b3-1+

InChI Key

OCUALGGRTZGVPG-HNQUOIGGSA-N

Isomeric SMILES

C(=N/N)\S(=O)(=O)O

Canonical SMILES

C(=NN)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-hydrazinylidenemethanesulfonic acid typically involves the reaction of hydrazine derivatives with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (E)-hydrazinylidenemethanesulfonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Advanced techniques such as flow chemistry and process intensification may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-hydrazinylidenemethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-hydrazinylidenemethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-hydrazinylidenemethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural or functional similarities with (E)-hydrazinylidenemethanesulfonic acid:

Compound Molecular Formula Key Functional Groups Key Differences
(E)-Hydrazinylidenemethanesulfonic acid (Hypothetical) C₂H₅N₂O₃S (assumed) Hydrazone, sulfonic acid Reference compound for comparison
Benzenesulfonic (3-Methyl-2-benzothiazolinylidene)hydrazide C₁₄H₁₃N₃O₂S₂ Hydrazide, benzothiazole, sulfonic acid Aromatic sulfonic acid vs. aliphatic; fused heterocyclic ring
Hydrazide-sulfonamide hybrids (10–13) Not specified Hydrazide, sulfonamide Sulfonamide (-SO₂NH₂) vs. sulfonic acid (-SO₃H)
4-Hydroxybenzenesulfonic acid C₆H₆O₄S Phenolic hydroxyl, sulfonic acid Hydroxyl substituent instead of hydrazone
Ethyl methanesulfonate C₃H₈O₃S Sulfonate ester Ester (-SO₃R) instead of free sulfonic acid
Key Observations:
  • Hydrazone vs. Hydrazide : The hydrazone group in (E)-hydrazinylidenemethanesulfonic acid is less nucleophilic than the hydrazide (-CONHNH₂) group in sulfonamide hybrids, affecting reactivity in condensation reactions .
  • Aromatic vs. Aliphatic Sulfonic Acids : Benzenesulfonic acid derivatives (e.g., ) exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic sulfonic acids like the target compound may have greater solubility in polar solvents .

Physical and Chemical Properties

Data from related compounds suggest trends in physical properties:

Compound Melting Point (°C) Solubility Stability
Hydrazide-sulfonamide hybrids (10–13) 145–220 (Table 1, ) Soluble in DMSO, methanol Stable under reflux conditions
4-Hydroxybenzenesulfonic acid 98–100 Water-soluble Sensitive to strong oxidizers
Ethyl methanesulfonate Not reported Soluble in organic solvents Hydrolyzes in aqueous media
Key Observations:
  • The target compound’s solubility is likely comparable to hydrazide-sulfonamide hybrids due to polar functional groups, though the free sulfonic acid group may enhance water solubility .
  • Ethyl methanesulfonate’s ester group makes it more lipophilic but prone to hydrolysis, unlike the stable sulfonic acid group in the target compound .

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